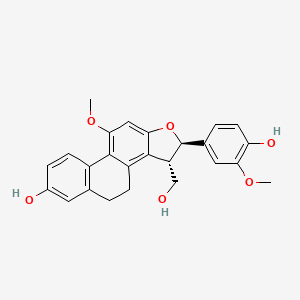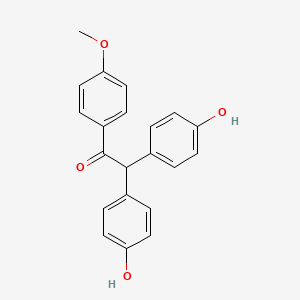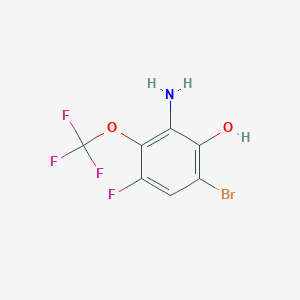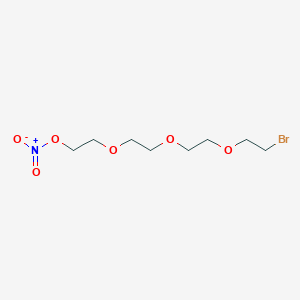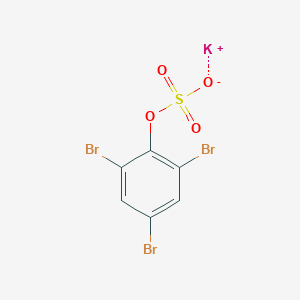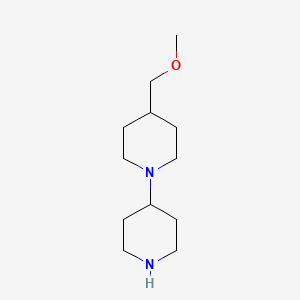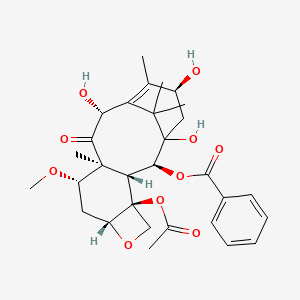
10-Deacetyl-7-methyl Baccatin III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Deacetyl-7-methyl Baccatin III is a natural organic compound isolated from the yew tree (Taxus species). It is a crucial precursor in the biosynthesis of the anti-cancer drug docetaxel (Taxotere) and paclitaxel (Taxol) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 10-Deacetyl-7-methyl Baccatin III can be synthesized through various methods. One common approach involves the extraction from the needles of Taxus baccata L. using solvents like ethanol and methanol . The extraction process is optimized using response surface methodology to determine the effects of temperature, extraction time, and particle size . Another method involves the chemical synthesis using 9-DHB (13-acetyl-9-dihydrobaccatin) III as a substrate . This process includes steps such as adding 9-DHB powder and methanol into a reaction kettle, heating, adding hydrazine hydrate, and performing chromatography to obtain the final product .
Industrial Production Methods: Industrial production of this compound often involves the use of renewable Taxus needles and in situ whole-cell catalysis . This method integrates the extraction of 10-DAB from Taxus needles and whole-cell biotransformation to produce baccatin III . The process is optimized to achieve high yields and efficient production .
Análisis De Reacciones Químicas
10-Deacetyl-7-methyl Baccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acetyl-CoA and hydrazine hydrate . One significant reaction is the conversion of 10-Deacetylbaccatin III to baccatin III using 10-deacetylbaccatin III 10-O-acetyltransferase . The major products formed from these reactions include baccatin III and other derivatives used in the synthesis of anti-cancer drugs .
Aplicaciones Científicas De Investigación
10-Deacetyl-7-methyl Baccatin III has numerous scientific research applications. It is primarily used as a precursor in the semi-synthesis of paclitaxel (Taxol) and docetaxel (Taxotere), which are widely used in cancer chemotherapy . The compound is also used to study the taxol biosynthetic pathway and the effects of various reagents and conditions on its synthesis . Additionally, it has applications in the pharmaceutical industry for the development of new anti-cancer drugs and in biological research to understand its mechanism of action .
Mecanismo De Acción
The mechanism of action of 10-Deacetyl-7-methyl Baccatin III involves its conversion to paclitaxel (Taxol) and docetaxel (Taxotere), which exert their effects by promoting abnormal polymerization of tubulin and disrupting mitosis . This leads to the inhibition of cell division and the induction of apoptosis in cancer cells . The molecular targets include tubulin and microtubules, which are essential for cell division .
Comparación Con Compuestos Similares
10-Deacetyl-7-methyl Baccatin III is similar to other compounds in the 10-Deacetylbaccatin series, such as 10-Deacetylbaccatin V, 10-Deacetylbaccatin VI, and 13-Epi-10-Deacetylbaccatin III . These compounds share similar structures and are also precursors to anti-cancer drugs . this compound is unique in its specific role as a precursor to both paclitaxel and docetaxel, making it a valuable compound in cancer research and treatment .
Propiedades
Fórmula molecular |
C30H38O10 |
|---|---|
Peso molecular |
558.6 g/mol |
Nombre IUPAC |
[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C30H38O10/c1-15-18(32)13-30(36)25(39-26(35)17-10-8-7-9-11-17)23-28(5,24(34)22(33)21(15)27(30,3)4)19(37-6)12-20-29(23,14-38-20)40-16(2)31/h7-11,18-20,22-23,25,32-33,36H,12-14H2,1-6H3/t18-,19-,20+,22+,23-,25-,28+,29-,30?/m0/s1 |
Clave InChI |
IWJSBKNWKLQICP-ARYQKKAUSA-N |
SMILES isomérico |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


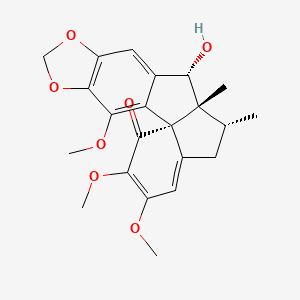
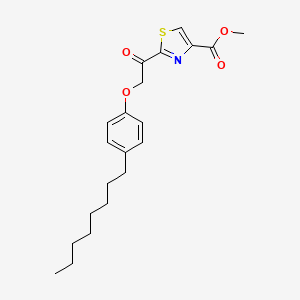

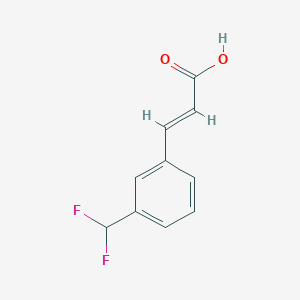
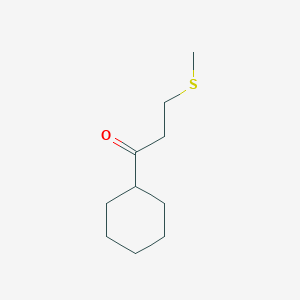
![N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid](/img/structure/B13437009.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al](/img/structure/B13437011.png)
